![molecular formula C10H20N2 B2963706 1-Methyl-4-(pyrrolidin-2-yl)piperidine CAS No. 524674-26-8](/img/structure/B2963706.png)
1-Methyl-4-(pyrrolidin-2-yl)piperidine
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Overview
Description
“1-Methyl-4-(pyrrolidin-2-yl)piperidine” is a compound that contains a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases . This compound is also used as a reagent in the preparation of Wee1 inhibitor and use thereof as antitumor agents .
Synthesis Analysis
The synthesis of pyrrolidine compounds involves two main strategies: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives . A selective synthesis of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .Molecular Structure Analysis
The molecular structure of “1-Methyl-4-(pyrrolidin-2-yl)piperidine” is characterized by a five-membered pyrrolidine ring. The great interest in this saturated scaffold is enhanced by (1) the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, (2) the contribution to the stereochemistry of the molecule, and (3) the increased three-dimensional (3D) coverage due to the non-planarity of the ring—a phenomenon called “pseudorotation” .Chemical Reactions Analysis
The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .Scientific Research Applications
Small Molecule Ligands
This compound serves as a ligand for methyl-lysine binding proteins, which are important in the study of epigenetic signals and protein interactions .
Cancer Research
It has been used in the development of molecules that restore E-cadherin expression and reduce invasion in colorectal carcinoma cells, contributing to cancer treatment strategies .
Kinase Inhibition
Selective Polo-like kinase 1 inhibitors have been designed using this compound, which is significant in cell cycle regulation and cancer therapy .
Diabetes Management
Researchers have synthesized molecules with this compound that affect plasma glucose levels, indicating potential applications in diabetes management .
Receptor Antagonism
It acts as a vasopressin1b receptor antagonist, which could be relevant in treating conditions related to stress or social behavior disorders .
Chemokine Receptor Antagonists
A class of potent C–C chemokine receptor type 3 (CCR3) receptor antagonists was designed with structural modifications involving this compound, which may be useful in treating allergic diseases .
Androgen Receptor Modulators
The compound has been used to synthesize selective androgen receptor modulators (SARMs), which could have implications for muscle wasting diseases and other conditions .
Kinase Dual Inhibition
It has been part of the design for clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitors, which are important in targeted cancer therapies .
Safety and Hazards
While specific safety and hazard information for “1-Methyl-4-(pyrrolidin-2-yl)piperidine” is not available, general safety measures for handling similar compounds include wearing personal protective equipment, ensuring adequate ventilation, avoiding ingestion and inhalation, and keeping containers tightly closed in a dry, cool, and well-ventilated place .
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, a structural feature of this molecule, are known to interact with a variety of biological targets . For instance, some pyrrolidine derivatives have been reported to exhibit activity against Plasmodium falciparum, a parasite responsible for malaria .
Mode of Action
The pyrrolidine ring, a key structural component of this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This could potentially influence how the compound interacts with its targets.
Biochemical Pathways
Compounds containing a pyrrolidine ring have been reported to exhibit a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in molecules, such as nitrogen in the pyrrolidine ring, is known to be a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Compounds containing a pyrrolidine ring have been reported to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The structure of the pyrrolidine ring, a key component of this compound, is known to influence its biological activity .
properties
IUPAC Name |
1-methyl-4-pyrrolidin-2-ylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-12-7-4-9(5-8-12)10-3-2-6-11-10/h9-11H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGVJHWPLIQCUHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C2CCCN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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